1-Tert-butyl 3-ethyl 2-(3-nitropyridin-4-yl)propanedioate
Overview
Description
1-Tert-butyl 3-ethyl 2-(3-nitropyridin-4-yl)propanedioate is a chemical compound with the molecular formula C14H18N2O6 and a molecular weight of 310.31 g/mol . It is also known by its IUPAC name, 1-(tert-butyl) 3-ethyl 2-(3-nitropyridin-4-yl)malonate . This compound is characterized by the presence of a nitropyridine ring and a propanedioate group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
The synthesis of 1-tert-butyl 3-ethyl 2-(3-nitropyridin-4-yl)propanedioate involves several steps. One common method includes the reaction of tert-butyl 3-ethyl 2-(3-nitropyridin-4-yl)malonate with appropriate reagents under controlled conditions . The reaction typically requires a solvent such as ethanol and a catalyst like palladium on carbon (Pd/C) to facilitate the process . The product is then purified through techniques such as chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
1-Tert-butyl 3-ethyl 2-(3-nitropyridin-4-yl)propanedioate undergoes various chemical reactions, including:
Scientific Research Applications
1-Tert-butyl 3-ethyl 2-(3-nitropyridin-4-yl)propanedioate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-tert-butyl 3-ethyl 2-(3-nitropyridin-4-yl)propanedioate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with various enzymes and receptors in biological systems . The compound’s structure allows it to participate in multiple pathways, influencing cellular processes and biochemical reactions .
Comparison with Similar Compounds
1-Tert-butyl 3-ethyl 2-(3-nitropyridin-4-yl)propanedioate can be compared with other similar compounds, such as:
tert-Butyl 4-(2-nitropyridin-3-yl)piperazine-1-carboxylate: This compound also contains a nitropyridine ring but differs in its functional groups and overall structure.
tert-Butyl 3-ethyl 2-(3-aminopyridin-4-yl)propanedioate: This compound has an amino group instead of a nitro group, leading to different chemical reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which allows for diverse chemical reactions and applications in various fields .
Properties
IUPAC Name |
3-O-tert-butyl 1-O-ethyl 2-(3-nitropyridin-4-yl)propanedioate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O6/c1-5-21-12(17)11(13(18)22-14(2,3)4)9-6-7-15-8-10(9)16(19)20/h6-8,11H,5H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYROSYKMPSCHIP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=C(C=NC=C1)[N+](=O)[O-])C(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201163738 | |
Record name | 1-(1,1-Dimethylethyl) 3-ethyl 2-(3-nitro-4-pyridinyl)propanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201163738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
932702-14-2 | |
Record name | 1-(1,1-Dimethylethyl) 3-ethyl 2-(3-nitro-4-pyridinyl)propanedioate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=932702-14-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(1,1-Dimethylethyl) 3-ethyl 2-(3-nitro-4-pyridinyl)propanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201163738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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